

# Application Notes and Protocols for WAY-316606 in Hair Growth Studies

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## Compound of Interest

Compound Name: WAY-313165

Cat. No.: B5853424

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## Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a known antagonist of the canonical Wnt/ $\beta$ -catenin signaling pathway.[1][2] The Wnt pathway plays a crucial role in the development and cyclic regeneration of hair follicles.[3][4] By inhibiting sFRP-1, WAY-316606 effectively enhances Wnt signaling, which in turn stimulates hair follicle stem cells and promotes the anagen (growth) phase of the hair cycle.[1][5] This targeted mechanism of action has positioned WAY-316606 as a promising compound for the development of novel therapeutics for hair loss disorders, such as androgenetic alopecia.[1][6]

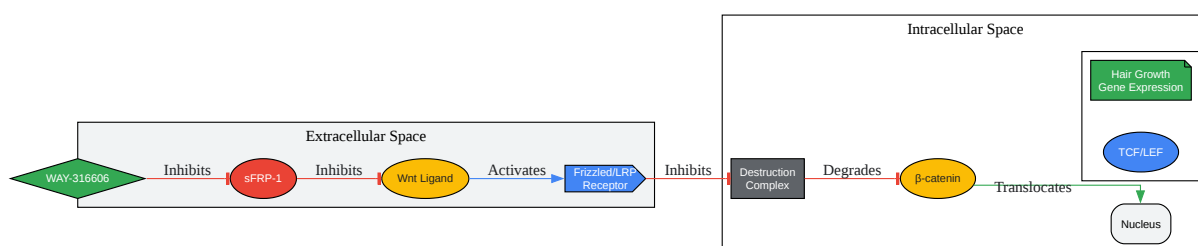
Initial research, inspired by the hypertrichosis-inducing side effects of Cyclosporine A (CsA), identified that CsA down-regulates sFRP-1 in the dermal papilla of human hair follicles.[6][7] Subsequent studies demonstrated that WAY-316606, a more specific sFRP-1 antagonist, effectively promotes hair growth in ex vivo human hair follicle models, making it a compound of significant interest for trichological research.[6][8]

These application notes provide detailed protocols for the use of WAY-316606 in both ex vivo human hair follicle organ culture and a representative in vivo murine model for hair growth studies.

## Mechanism of Action: Wnt/ $\beta$ -catenin Signaling Pathway

The canonical Wnt signaling pathway is integral to hair follicle morphogenesis and regeneration. In the absence of a Wnt ligand,  $\beta$ -catenin is targeted for degradation by a destruction complex. The binding of a Wnt ligand to its receptor complex leads to the inhibition of this destruction complex, allowing  $\beta$ -catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear  $\beta$ -catenin then acts as a co-activator for transcription factors, leading to the expression of genes that promote cell proliferation and differentiation within the hair follicle.

sFRP-1 acts as a natural inhibitor of this pathway by binding directly to Wnt ligands, preventing them from activating their receptors. WAY-316606 functions by binding to sFRP-1, thereby preventing its interaction with Wnt ligands. This leads to an increase in active Wnt signaling, promoting the anagen phase and stimulating hair growth.[1][5]



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**Figure 1.** WAY-316606 Signaling Pathway.

## Quantitative Data from Ex Vivo Human Hair Follicle Studies

The following tables summarize the quantitative effects of WAY-316606 on human hair follicles maintained in organ culture. These data are derived from published studies and provide key benchmarks for assessing the compound's efficacy.

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

Treatment Group	Day 2 Elongation (mm)	Day 4 Elongation (mm)	Day 6 Elongation (mm)
Control (Vehicle)	~0.20	~0.35	~0.45
WAY-316606 (2µM)	~0.30*	~0.55*	~0.70*

\*Note: Data are approximate values based on graphical representations from Hawkshaw et al., 2018.[6] A significant increase in hair shaft elongation was observed as early as day 2.[6]

Table 2: Effect of WAY-316606 on Hair Cycle Stage and Keratin Expression

Parameter	Control (Vehicle)	WAY-316606 (2µM)
% Follicles in Anagen VI (Day 6)	~40%	~70%*
K85 Keratin Expression (48 hrs)	Baseline	Significantly Increased*

\*Note: Data are approximate values based on graphical representations from Hawkshaw et al., 2018.[6] WAY-316606 significantly inhibited the spontaneous transition into the catagen (regression) phase and increased the expression of hair shaft keratin K85.[3][6]

## Experimental Protocols

### Protocol 1: Ex Vivo Human Hair Follicle Organ Culture

This protocol is based on the methodology described by Hawkshaw et al. (2018) for assessing the effect of WAY-316606 on isolated human hair follicles.[6]

#### 1. Materials:

- WAY-316606 (Stock solution in DMSO)
- Williams E Medium
- Penicillin-Streptomycin solution
- L-glutamine
- Insulin
- Hydrocortisone
- Human scalp skin samples (from cosmetic surgery)
- 24-well plates
- Stereomicroscope
- Sterile micro-dissection tools
- Incubator (37°C, 5% CO<sub>2</sub>)
- Imaging system with calibrated measurement software

## 2. Methods:

- Hair Follicle Isolation:
  1. Obtain human scalp skin samples with informed consent and ethical approval.
  2. Under a stereomicroscope, micro-dissect individual anagen VI hair follicles from the subcutaneous fat.
  3. Ensure the dermal papilla at the base of the follicle remains intact.
- Culture Preparation:
  1. Prepare complete Williams E medium supplemented with 10 ng/mL hydrocortisone, 10 µg/mL insulin, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

2. Add WAY-316606 to the culture medium to achieve the desired final concentration (e.g., 2  $\mu$ M). Prepare a vehicle control medium with the same concentration of DMSO.
  3. Aliquot 500  $\mu$ L of the respective media into the wells of a 24-well plate.
- Follicle Culture and Treatment:
    1. Place one isolated hair follicle into each well.
    2. Incubate the plates at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
    3. Change the medium every 2 days.
  - Data Collection and Analysis:
    1. Hair Shaft Elongation: At days 0, 2, 4, and 6, capture images of each follicle. Measure the length of the hair shaft produced since day 0 using calibrated imaging software.
    2. Hair Cycle Analysis: At the end of the experiment (e.g., day 6), assess the hair cycle stage of each follicle based on its morphology (anagen, catagen).
    3. Immunofluorescence: For protein expression analysis (e.g., K85 keratin), follicles can be harvested at earlier time points (e.g., 48 hours), embedded in OCT compound, and processed for cryosectioning and immunofluorescence staining.

## Protocol 2: Representative In Vivo Murine Model for Topical Hair Growth Studies

As there are no published in vivo studies specifically for WAY-316606 in mice, this protocol is a generalized methodology based on common practices for testing topical Wnt/ $\beta$ -catenin activators and other hair growth-promoting agents in murine models.

### 1. Materials:

- C57BL/6 or C3H/HeJ mice (7-8 weeks old, in the telogen phase of the hair cycle)
- WAY-316606

- Vehicle solution (e.g., ethanol:propylene glycol:water mixture)
- Electric animal clippers
- Depilatory wax or cream
- Digital camera with a tripod for consistent imaging
- Tattooing equipment for marking treatment areas (optional)
- Calipers
- Biopsy punches

## 2. Methods:

- Animal Preparation and Anagen Induction:

1. Acclimatize mice for at least one week.
2. Anesthetize the mice. Shave the dorsal skin carefully.
3. Apply a layer of warm rosin/beeswax or a chemical depilatory agent to the shaved area to remove remaining hair shafts and synchronize the hair follicles into the anagen phase. This is typically done on day 0.

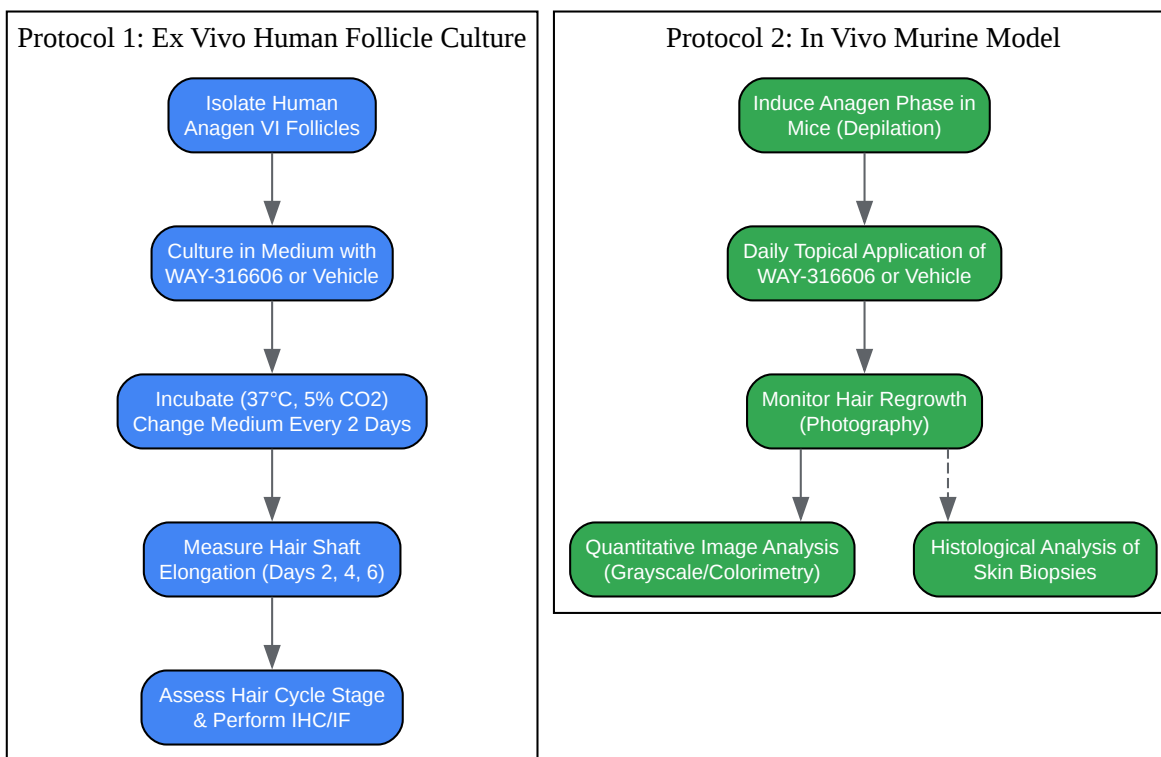
- Topical Application:

1. Prepare a solution of WAY-316606 in the chosen vehicle at the desired concentration.
2. Beginning on day 1, topically apply a fixed volume (e.g., 100-200  $\mu$ L) of the WAY-316606 solution or vehicle control to the depilated dorsal skin daily.

- Data Collection and Analysis:

1. Visual Assessment: Photograph the dorsal skin of the mice every 2-3 days under consistent lighting conditions. Hair growth can be visually scored on a scale (e.g., 0 = no growth, 5 = complete coverage).

2. Quantitative Analysis (Grayscale/Colorimetry): Use image analysis software to quantify hair growth by measuring changes in skin color (darkening) as pigmented hairs emerge.[\[9\]](#)  
[\[10\]](#)
3. Histological Analysis: At selected time points (e.g., day 14, 21, 28), euthanize a subset of mice.
4. Collect skin biopsies using a biopsy punch.
5. Fix the tissue in formalin, process, and embed in paraffin.
6. Section the skin and perform Hematoxylin and Eosin (H&E) staining to analyze hair follicle morphology, count the number of anagen follicles, and measure follicle depth.
7. Immunohistochemistry can be performed to assess the expression of proliferation markers (e.g., Ki-67) or  $\beta$ -catenin.



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